
3-Methyl-L-valine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-L-バリン-d9は、アミノ酸誘導体である3-メチル-L-バリンの重水素化形態です。この化合物は、水素の安定同位体である重水素で標識されており、代謝研究や環境汚染物質の検出など、さまざまな科学研究用途に役立ちます。3-メチル-L-バリン-d9の化学式はC6H14ClNO2であり、塩酸塩として使用されることが多いです。
2. 製法
合成経路と反応条件
3-メチル-L-バリン-d9の調製は、いくつかの合成経路で行うことができます。一般的な方法の1つは、Streckerアミノ酸合成です。この方法は、アルデヒドをアンモニアの存在下でシアン化物と反応させてα-アミノニトリルを生成し、続いて加水分解して目的のアミノ酸を生成します .
別の方法は、D-バリンの微生物による調製です。これは、DL-バリンの微生物による非対称分解、D-アミノアシラーゼによるN-アシル-DL-バリンの微生物による立体選択的加水分解、およびD-ヒダントイナーゼとD-カルバモイラーゼを組み合わせたDL-5-イソプロピルヒダントインの微生物による特異的加水分解の3つのカテゴリーに分類されます .
工業的製法
3-メチル-L-バリン-d9の工業的生産では、その高い立体選択性、穏やかな反応条件、および環境に優しい性質から、微生物プロセスが頻繁に使用されています 。これらの方法は、従来の化学合成よりも有利であり、より高い収率と純度を実現できます。
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-L-valine-d9 can be achieved through several synthetic routes. One common method involves the Strecker amino acid synthesis, where an aldehyde reacts with cyanide in the presence of ammonia to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid .
Another method involves the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature . These methods are advantageous over traditional chemical synthesis, providing higher yields and purity.
化学反応の分析
反応の種類
3-メチル-L-バリン-d9は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するオキソ誘導体に変換することができます。
還元: 還元反応により、この化合物をその還元形態に変換できます。
置換: 置換反応により、分子に異なる官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲンや求核剤などの試薬が、さまざまな条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりオキソ誘導体が生成され、置換反応により分子に新しい官能基が導入される可能性があります。
4. 科学研究への応用
3-メチル-L-バリン-d9は、次のものを含む、幅広い科学研究用途を持っています。
化学: 代謝経路や反応機構を研究するための安定同位体標識化合物として使用されます。
生物学: 代謝研究で、生化学経路を追跡し、代謝フラックスを理解するために使用されます。
医学: 医薬品開発および薬物動態研究で使用され、薬物が体内でどのように挙動するかを調査します。
産業: 環境汚染物質の検出や分析方法の標準として使用されます。
科学的研究の応用
3-Methyl-L-valine-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: Applied in the detection of environmental pollutants and as a standard for analytical methods.
作用機序
類似化合物との比較
類似化合物
L-バリン: タンパク質に多く含まれ、栄養補助食品で使用される、3-メチル-L-バリンの非重水素化形態です。
DL-バリン: さまざまな工業用途で使用される、D-バリンとL-バリンのラセミ混合物です。
独自性
3-メチル-L-バリン-d9は、重水素標識されているため、研究用途に明確な利点があります。安定同位体標識により、代謝経路を正確に追跡および分析できるため、科学研究において貴重なツールとなります。
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
(2S)-2-amino-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1/i1D3,2D3,3D3 |
InChIキー |
NPDBDJFLKKQMCM-JHIKRMASSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)
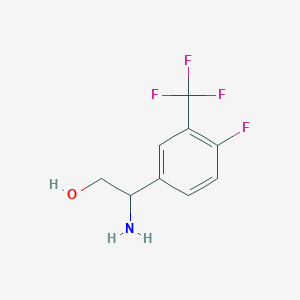

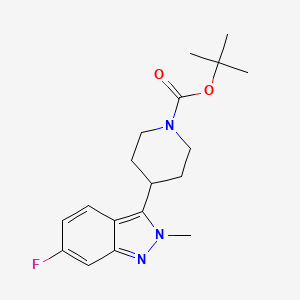

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
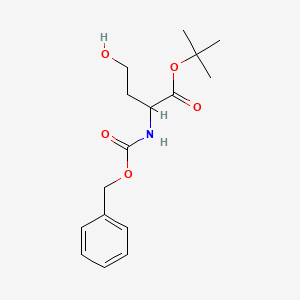

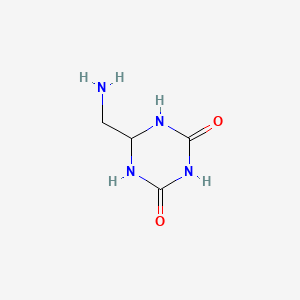
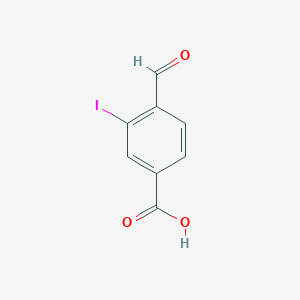
![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)
